6-Methoxyimidazo[1,2-b]pyridazine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLUTXPYDMVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443930 | |
| Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17240-33-4 | |
| Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Methoxyimidazo 1,2 B Pyridazine Derivatives
Classical and Contemporary Approaches to Imidazo[1,2-b]pyridazine (B131497) Core Synthesis
The construction of the imidazo[1,2-b]pyridazine core is a fundamental step in the synthesis of its derivatives. Over the years, both classical and modern synthetic routes have been established to achieve this, with a focus on efficiency, and atom economy.
Cyclization Reactions for Imidazo[1,2-b]pyridazine Ring Formation
Cyclization reactions represent a primary strategy for assembling the imidazo[1,2-b]pyridazine ring system. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core.
A well-established and widely used method for the synthesis of the imidazo[1,2-b]pyridazine scaffold is the cyclocondensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. umich.edunih.gov This reaction, a variation of the Tschitschibabin reaction, proceeds through nucleophilic substitution of the halogen by the endocyclic nitrogen of the aminopyridazine, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
The reaction is typically carried out by heating the reactants in a suitable solvent, such as dimethylformamide. umich.edu For instance, the reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) at 100°C in dimethylformamide yields 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu The choice of the α-haloketone allows for the introduction of various substituents at the 2-position of the imidazo[1,2-b]pyridazine ring.
It has been noted that the use of dioxane as a solvent can be more efficient than ethanol (B145695) in some instances. flinders.edu.au The formation of the imidazo[1,2-b]pyridazine backbone is often facilitated by the presence of a halogen on the pyridazine ring. nih.gov
| Starting Aminopyridazine | α-Haloketone | Product | Reference |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | umich.edu |
| 3-Amino-6-chloropyridazine | α-Bromoketones | 6-Chloro-2-substituted-imidazo[1,2-b]pyridazines | nih.gov |
This table provides examples of cyclocondensation reactions for the synthesis of imidazo[1,2-b]pyridazine derivatives.
In the pursuit of more sustainable and efficient synthetic methods, nanoparticle catalysis has emerged as a powerful tool. Zinc oxide nanoparticles (ZnO NPs) have been successfully employed to catalyze the synthesis of related imidazo[1,2-a]pyridines, suggesting a potential application for the synthesis of imidazo[1,2-b]pyridazines. researchgate.net While specific examples for 6-methoxyimidazo[1,2-b]pyridazine are not detailed, the general methodology involves the reaction of an aminopyridine with a ketone and an aldehyde in the presence of ZnO NPs. This approach offers advantages such as high yields, mild reaction conditions, and the reusability of the catalyst.
Multicomponent Reactions for Imidazo[1,2-b]pyridazine Scaffolds
Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. bohrium.comresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including the imidazo[1,2-b]pyridazine scaffold. researchgate.netbeilstein-journals.org
This three-component reaction typically involves an aminoazine, an aldehyde, and an isocyanide. researchgate.netnih.gov The use of green solvents, such as eucalyptol, has been explored to develop more sustainable GBB reactions. researchgate.net The reaction can be catalyzed by various acids, with ytterbium triflate (Yb(OTf)₃) being an effective Lewis acid catalyst. beilstein-journals.orgnih.gov Microwave irradiation can also be employed to accelerate the reaction. beilstein-journals.orgnih.gov
| Aminoazine | Aldehyde | Isocyanide | Catalyst/Solvent | Product | Reference |
| Aminopyridazines | Various Aldehydes | Various Isocyanides | Eucalyptol | Substituted Imidazo[1,2-b]pyridazines | researchgate.net |
| Aminopyridines | Furfuraldehyde | Isocyanides | Yb(OTf)₃ / DCM/MeOH | Imidazo[1,2-a]pyridines | beilstein-journals.orgnih.gov |
This table illustrates the general components and conditions for multicomponent reactions leading to imidazo-fused heterocycles.
Metal-Catalyzed Cross-Coupling Strategies for Functionalization of this compound
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. nih.govlibretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
This reaction has been successfully applied to the functionalization of the imidazo[1,2-b]pyridazine core, particularly at the 6-position. For instance, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been shown to undergo Suzuki-Miyaura coupling with various (hetero)arylboronic acids. researchgate.net The reactivity of the substrate can be influenced by the nature of the substituent at the 2-position. researchgate.net The choice of catalyst, base, and reaction time are crucial parameters for optimizing the reaction yield. researchgate.net
| Halogenated Imidazo[1,2-b]pyridazine | Boronic Acid | Catalyst/Base | Product | Reference |
| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | (Hetero)arylboronic acids | Pd catalyst / Base | 6-Aryl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazines | researchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |
This table showcases examples of Suzuki-Miyaura cross-coupling reactions for the functionalization of pyridazine and imidazo[1,2-b]pyridazine systems.
Sonogashira, Heck, Negishi, Kumada, and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions are fundamental for the elaboration of the imidazo[1,2-b]pyridazine nucleus. researchgate.net While extensive research has been conducted on the broader class of imidazopyridines, specific applications on the 6-methoxy derivative are part of this wider effort. The Sonogashira reaction, for instance, has been successfully used to introduce alkyne moieties. A notable application involves the coupling of 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (B2563197) with terminal alkynes, a reaction that proceeds effectively without impacting the chloro-substituent at the C6 position, which can be later converted to a methoxy (B1213986) group. researchgate.net
The Heck coupling has also been employed to introduce vinyl groups at various positions of the heterocyclic core. These reactions typically utilize palladium catalysts to couple halo-imidazo[1,2-b]pyridazines with alkenes. researchgate.net Although the Negishi, Kumada, and Stille couplings are powerful methods for forming C-C bonds, their specific application to the this compound scaffold is less frequently documented in dedicated studies but is covered within broader reviews on the functionalization of this heterocycle. researchgate.netresearchgate.net
Table 1: Overview of Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Core
| Coupling Reaction | Reactants | Catalyst System (Typical) | Position Functionalized |
|---|---|---|---|
| Sonogashira | Halo-imidazo[1,2-b]pyridazine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C3, C6 |
| Heck | Halo-imidazo[1,2-b]pyridazine, Alkene | Pd(OAc)₂, Ligand, Base | C3 |
| Stille | Halo-imidazo[1,2-b]pyridazine, Organostannane | Pd(PPh₃)₄ | C3 |
This table represents typical applications on the general imidazo[1,2-b]pyridazine scaffold, which are foundational for derivatizing the 6-methoxy analogue.
Palladium-Catalyzed Approaches for Imidazo[1,2-b]pyridazine Derivatives
Beyond the canonical named cross-coupling reactions, various other palladium-catalyzed transformations are crucial for synthesizing derivatives of this compound. researchgate.net Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds. This reaction is used to couple halo-imidazo[1,2-b]pyridazines with amines. For instance, the synthesis of 6-amino-substituted derivatives often proceeds via the palladium-catalyzed amination of a 6-chloro-imidazo[1,2-b]pyridazine precursor. nih.gov The choice of palladium precursor, such as Pd(OAc)₂ or [Pd₂(dba)₃], and the ligand (e.g., Xantphos, BrettPhos) is critical for achieving high yields. researchgate.netnih.gov
These palladium-catalyzed methods are often used in tandem or sequentially to build complex molecules. For example, a Suzuki coupling might be used to install an aryl group at one position, followed by a Buchwald-Hartwig amination at another, demonstrating the versatility of palladium catalysis in decorating the imidazo[1,2-b]pyridazine core. researchgate.net
Directed C-H Activation and Functionalization of this compound
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds, including imidazo[1,2-b]pyridazines, by avoiding the pre-functionalization step of introducing a halide or other leaving group. researchgate.net
C-Arylation and C-Alkylation Methodologies
Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups onto the imidazo[1,2-b]pyridazine ring system. semanticscholar.org Research has shown that the C3 position is often the most reactive site for electrophilic aromatic substitution and related C-H functionalization reactions. stackexchange.com One-pot procedures have been developed that combine a Suzuki cross-coupling at one position with a direct C-H arylation at another, showcasing the efficiency of these modern methods. semanticscholar.orgnih.gov For instance, a 6-chloroimidazo[1,2-b]pyridazine (B1266833) can first undergo a Suzuki reaction at the C6 position (which could also be the site of the methoxy group) and then a direct C-H arylation at the C3 position. researchgate.net
C-alkylation can be achieved through methods like the three-component aza-Friedel–Crafts reaction. nih.govmdpi.com This approach, often catalyzed by a Lewis acid such as Y(OTf)₃, allows for the reaction of an imidazo[1,2-a]pyridine (B132010) (a closely related scaffold), an aldehyde, and an amine to form a C3-alkylated product. nih.gov This methodology provides a pathway for introducing functionalized alkyl groups with high efficiency. mdpi.com
Table 2: C-H Functionalization of Imidazo Fused Heterocycles
| Reaction Type | Reagents | Catalyst/Conditions | Position Functionalized |
|---|---|---|---|
| Direct C-H Arylation | Imidazo[1,2-b]pyridazine, Aryl Halide | Pd(OAc)₂, Ligand, Base | C3 |
| Aza-Friedel–Crafts Alkylation | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃, Toluene, 110 °C | C3 |
C-Benzylation and N-Arylation Strategies
Strategies for C-benzylation have also been developed. Similar to C-arylation, palladium-catalyzed direct C-H benzylation can functionalize the C3 position of the imidazo[1,2-b]pyridazine core. researchgate.netnih.gov N-arylation, typically a Buchwald-Hartwig type reaction, is also a key transformation, though it targets the nitrogen atoms within the heterocyclic system rather than a carbon atom. Intramolecular N-arylation following an initial intermolecular amination is a common strategy for constructing fused heterocyclic systems based on the imidazo[1,2-b]pyridazine skeleton. researchgate.net
Other Derivatization and Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) at Specific Positions (e.g., C6)
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for modifying the imidazo[1,2-b]pyridazine ring, particularly at the C6 position. nih.govyoutube.com The synthesis of the title compound, this compound, often relies on this reaction. The process typically starts with a precursor bearing a good leaving group, such as chlorine, at the C6 position. For example, 6-chloropyridazin-3-amine can be used as a starting material. flinders.edu.au This amine is reacted with sodium methoxide (B1231860) in a sealed vessel. The methoxide ion acts as a nucleophile, displacing the chloride at the C6 position to yield 6-methoxypyridazin-3-amine. This intermediate can then undergo cyclocondensation to form the final this compound ring system. flinders.edu.au
This SNAr reaction is highly effective for introducing not only methoxy groups but a variety of alkoxy and aryloxy substituents by using the corresponding sodium alkoxides or phenoxides. flinders.edu.au The electron-deficient nature of the pyridazine ring facilitates this nucleophilic attack. nih.gov In some cases, a 6-chloro-imidazo[1,2-b]pyridazine derivative is first synthesized, and the SNAr reaction is performed in a later step to introduce the C6-methoxy group. mdpi.com
Table 3: SNAr Reaction for C6-Methoxy Functionalization
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 6-Chloropyridazin-3-amine | Sodium Methoxide | Sealed vessel, heat | 6-Methoxypyridazin-3-amine |
Introduction of Methoxy Group (Methoxylation)
The introduction of a methoxy group onto the imidazo[1,2-b]pyridazine scaffold, particularly at the C-6 position, can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
One primary method involves the nucleophilic substitution of a halogen atom, typically chlorine, at the C-6 position of the pyridazine ring with a methoxide source. This reaction is a common and effective way to install the methoxy group. For instance, a 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) can be treated with sodium methoxide in methanol. The reaction proceeds via a heteroaromatic nucleophilic substitution mechanism, where the methoxide ion displaces the chloride ion to yield the corresponding 6-methoxy derivative. This approach is advantageous as 6-halo-imidazo[1,2-b]pyridazines are common intermediates, readily synthesized by the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone. nih.gov
Another strategy involves the O-methylation of a corresponding hydroxy- or ol-precursor. For example, an imidazo[1,2-b]pyridazine-3-ol can be methylated to produce a 3-methoxy-imidazo[1,2-b]pyridazine. A modified procedure using sodium hydride as a base in dimethylformamide (DMF), followed by the addition of methyl iodide, has been shown to be efficient for this O-methylation. This method is often preferred over potentially hazardous reagents like diazomethane.
Table 1: Methoxylation Reaction Examples
| Precursor | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | NaOCH₃, CH₃OH | 6-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Nucleophilic Substitution |
| Imidazo[1,2-b]pyridazine-3-ol | 1. NaH, DMF 2. CH₃I | 3-Methoxyimidazo[1,2-b]pyridazine | O-methylation |
Halogenation Reactions (e.g., Bromination)
Halogenation is a key functionalization reaction, introducing a synthetically versatile handle for further modifications, such as cross-coupling reactions. The C-3 position of the imidazo[1,2-b]pyridazine ring is susceptible to electrophilic halogenation.
Bromination at the C-3 position can be readily achieved using standard brominating agents. For example, treatment of 6-chloro-2-phenylimidazo[1,2-b]pyridazine with a brominating agent leads to the formation of 3-bromo-6-chloro-2-phenyl-imidazo[1,2-b]pyridazine. researchgate.net The introduction of the bromine atom at this position provides a valuable intermediate for creating more complex molecules through reactions like Suzuki or Sonogashira couplings, allowing for the attachment of various aryl, heteroaryl, or alkynyl groups. nih.gov Research has demonstrated the utility of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) as a precursor for synthesizing C-6 aminated derivatives, which are of interest in medicinal chemistry. youtube.com
Table 2: Halogenation Reaction Example
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Brominating Agent (e.g., NBS or Br₂) | 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | Not specified |
Reduction of Nitro Groups and Amine Protection/Diazotization
The introduction and subsequent reduction of a nitro group is a classic strategy for installing an amino group on an aromatic or heteroaromatic ring. The 6-methoxy-3-nitroimidazo[1,2-b]pyridazine (B3052025) is a known compound (CAS 37990-39-9), serving as a direct precursor for the corresponding 3-amino derivative. a2bchem.com The nitration typically occurs at the C-3 position via electrophilic nitration, for example, by using a mixture of nitric acid and sulfuric acid. mdpi.com
The reduction of the 3-nitro group to a 3-amino group can be accomplished using a variety of standard reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. Other reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also widely used for this transformation. The successful reduction of 3-nitro-2-aryl-imidazo[1,2-a]pyridines to their corresponding amino derivatives has been reported, suggesting the viability of this transformation on the isomeric imidazo[1,2-b]pyridazine scaffold. researchgate.net
Once the 3-amino-6-methoxyimidazo[1,2-b]pyridazine is formed, the amino group can be protected if necessary for subsequent reactions. Common protecting groups for anilines, such as acetyl (Ac) or tert-butoxycarbonyl (Boc), can be installed under standard conditions.
Furthermore, the 3-amino group can be converted into a diazonium salt via diazotization, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures. These diazonium salts are highly reactive intermediates that can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) at the C-3 position. However, it is noted that pyridinediazonium salts can exhibit different stability and reactivity compared to benzenediazonium (B1195382) salts, which should be a consideration in their application.
Table 3: Nitro Group Reduction Methods (General)
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT | Common catalytic hydrogenation method. |
| Fe, HCl/AcOH | Heating | Classic Béchamp reduction. |
| SnCl₂·2H₂O | HCl, Ethanol | Effective for aromatic nitro group reduction. |
Mannich Reactions for 3-Substitution
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org For heteroaromatic systems like imidazo[1,2-b]pyridazine, the C-3 position is activated and can act as the nucleophile in a Mannich-type reaction, allowing for the introduction of aminomethyl substituents. The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active hydrogen compound. organic-chemistry.org
The mechanism starts with the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. The imidazo[1,2-b]pyridazine ring then attacks this iminium ion via electrophilic substitution at the C-3 position to form the aminomethylated product.
While specific examples of the Mannich reaction on this compound are not widely detailed, the reaction has been successfully applied to the isomeric imidazo[1,2-a]pyridine system. For example, a ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and acetamide (B32628) has been used to synthesize 3-substituted derivatives. researchgate.net This demonstrates the feasibility of using Mannich-type reactions to functionalize the C-3 position of the imidazo-azine core, a strategy that is applicable to the this compound scaffold.
Table 4: Mannich Reaction Components
| Component | Role | Example |
|---|---|---|
| Imidazo[1,2-b]pyridazine | Active Hydrogen Compound (Nucleophile) | This compound |
| Aldehyde | Electrophile Precursor | Formaldehyde |
| Amine | Iminium Ion Formation | Dimethylamine, Piperidine, Morpholine (B109124) |
Green Chemistry and Sustainable Synthetic Approaches for this compound
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of imidazo-fused heterocycles, several greener approaches have been explored.
Ultrasound-assisted synthesis has emerged as a powerful technique. The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allow for reactions to be conducted under milder conditions. For instance, the synthesis of imidazole-based compounds and imidazo[1,2-a]pyrazine-fused systems has been shown to be more efficient under ultrasound irradiation compared to conventional heating methods. liberty.edu This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, promoting the reaction.
Another green approach is the development of catalyst-free and solvent-free reaction conditions. The classical synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of an aminopyridazine with an α-haloketone. Research on the related imidazo[1,2-a]pyridines has shown that this condensation can be performed efficiently without any added catalyst or solvent, simply by heating the neat reactants. organic-chemistry.org This method offers significant advantages by simplifying the experimental procedure and work-up, reducing costs, and minimizing chemical waste, making it an economically and environmentally attractive strategy. Such solvent-free approaches are highly applicable to the synthesis of the this compound scaffold.
Table 5: Green Chemistry Approaches for Imidazo-heterocycle Synthesis
| Approach | Key Features | Potential Application |
|---|---|---|
| Ultrasound-Assisted Synthesis | - Faster reaction rates
| Condensation step for ring formation |
| Catalyst-Free & Solvent-Free | - Reduced waste
| Condensation of aminopyridazine and α-haloketone |
Structure Activity Relationships Sar and Molecular Design Strategies for 6 Methoxyimidazo 1,2 B Pyridazine Scaffolds
Positional Substitution Effects on Biological Activity of 6-Methoxyimidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine (B131497) framework, including the 6-methoxy derivative, serves as a versatile template for developing therapeutic agents. nih.govdergipark.org.tr The biological activity of these compounds can be finely tuned by introducing various substituents at different positions on the bicyclic ring system. Optimization studies have focused on the C2, C3, C6, C7, and C8 positions, revealing critical insights into the structural requirements for desired pharmacological effects. nih.govnih.gov
Influence of Substituents at the C2 Position
Similarly, other studies have explored different types of substituents. The synthesis of anthelmintic analogs involved placing a t-butyl group at the C2 position, demonstrating that alkyl groups are also well-tolerated and can be used to modulate the compound's properties. umich.edu The choice of substituent at C2, whether a bulky alkyl group or a functionalized aryl moiety, is a critical factor in the design of imidazo[1,2-b]pyridazine derivatives for specific biological targets.
| Position | Substituent Example | Target/Activity | Key Finding | Reference |
| C2 | 2-(4′-Dimethylaminophenyl) | β-Amyloid Plaques | Aryl group at C2 enhances binding affinity. | nih.gov |
| C2 | t-Butyl | Anthelmintic Agents | Bulky alkyl groups are tolerated and influence activity. | umich.edu |
Impact of Modifications at the C3 Position
The C3 position has been identified as another crucial point for structural modification, with substituents here often playing a direct role in target engagement. In the development of Tyrosine Kinase 2 (Tyk2) JH2 inhibitors, an amide side chain at the C3 position was found to be essential for high potency. nih.gov The carbonyl of this amide group participates in vital hydrogen bonding interactions within the kinase binding site. Further optimization revealed that the nature of the N-substituent on this amide, such as N-cyclopropyl or N-isopropyl, could fine-tune the binding affinity and cellular activity. nih.gov
Beyond kinase inhibition, the introduction of a 3-nitro group has proven to be a successful strategy for developing agents with different biological profiles. A 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was explored as a novel antikinetoplastid agent, building on the known activity of related 3-nitro-imidazo[1,2-a]pyridines. researchgate.netmdpi.com Additionally, 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have shown potent anti-inflammatory effects by inhibiting enzymes like COX-2. researchgate.net
| Position | Substituent Example | Target/Activity | Key Finding | Reference |
| C3 | N-Cyclopropylcarboxamide | Tyk2 JH2 Inhibition | Amide at C3 is crucial for potency; N-substituent fine-tunes activity. | nih.gov |
| C3 | Nitro (NO₂) | Antikinetoplastid, Anti-inflammatory | Electron-withdrawing nitro group confers potent biological activity. | researchgate.netmdpi.comresearchgate.net |
Role of Substituents at the C6 Position (e.g., Morpholine (B109124), Piperazine (B1678402), Aryl Groups)
While this article focuses on the 6-methoxy scaffold, much of its utility in medicinal chemistry comes from the strategic replacement of the methoxy (B1213986) group. The oxygen of the methoxy group can act as a hydrogen bond acceptor, but its replacement with larger and more diverse functional groups has led to significant gains in potency and selectivity for various targets.
For example, in the pursuit of Tyk2 inhibitors, the 6-position was modified with bulky anilino groups, and more complex 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moieties, which led to compounds with dramatically improved metabolic stability. nih.gov For β-amyloid imaging agents, the 6-position has been decorated with halogens (iodo, chloro) and a methylthio group, with the 6-iodo analogue showing superior affinity. nih.gov
Furthermore, in the development of antimycobacterial agents, a 6-morpholino substituent was incorporated, while analogs of the anthelmintic drug fenbendazole (B1672488) have been created by introducing 6-phenylthio and 6-phenylsulfinyl groups. umich.edu The introduction of amino groups, such as in 6-amino and 6-(fluorobenzamido) derivatives, has also been explored to modulate activity. umich.eduresearchgate.net These examples underscore that the 6-position is a prime site for introducing diverse chemical matter, including aryl groups and heterocycles like morpholine and piperazine (often via an amino linker), to optimize biological activity.
| Position | Substituent Example | Target/Activity | Key Finding | Reference |
| C6 | Substituted Anilino | Tyk2 Inhibition | Replacement of methoxy with larger groups improves metabolic stability. | nih.gov |
| C6 | Iodo, Methylthio | β-Amyloid Plaques | Halogens and thioethers at C6 directly impact binding affinity. | nih.gov |
| C6 | Morpholino, Phenylthio | Antimycobacterial, Anthelmintic | Heterocyclic and arylthio groups confer specific biological activities. | umich.edu |
Analysis of Substituents at C7 and C8 Positions
Substitutions on the pyridazine (B1198779) ring at the C7 and C8 positions also play a defining role in the scaffold's interaction with biological targets. A prominent example is the development of Tyk2 inhibitors, where a methylamino group at the C8 position was shown to form a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the binding site. nih.gov This specific interaction highlights the importance of installing hydrogen-bond donors at this position.
While less data is available for the C7 position, its nature as a nitrogen atom is a fundamental feature that distinguishes the imidazo[1,2-b]pyridazine scaffold from the related imidazo[1,2-a]pyridine (B132010) core. This nitrogen atom influences the electronic properties of the entire ring system and can impact metabolic stability and solubility. In studies on the related imidazo[1,2-a]pyrazine (B1224502) scaffold, amination at the C8 position was found to enhance antioxidant activity, suggesting that this position is consistently important for biological function across similar heterocyclic systems. tsijournals.com
Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-b]pyridazine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemical series with improved properties. researchgate.netrsc.org These techniques have been successfully applied in research involving the imidazo[1,2-b]pyridazine core. A notable example is the strategic modification of a known 3-nitroimidazo[1,2-a]pyridine, an antikinetoplastid agent, by replacing the core scaffold with 3-nitroimidazo[1,2-b]pyridazine. researchgate.netmdpi.com This scaffold hop—replacing a carbon atom at position 5 of the parent scaffold with a nitrogen atom—was aimed at discovering a new series with a potentially different intellectual property landscape and improved drug-like properties. mdpi.com
Comparison with Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Scaffolds
The imidazo[1,2-b]pyridazine scaffold is part of a broader family of imidazo-fused heterocycles that includes the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine systems. Each of these scaffolds possesses a unique profile of biological activities.
Imidazo[1,2-a]pyridines are perhaps the most explored of the three and are present in several marketed drugs. nih.govarkat-usa.org They have been extensively investigated as anticancer agents, including PI3Kα inhibitors, and as ligands for imaging beta-amyloid plaques. nih.govnih.gov The replacement of the C7-H in imidazo[1,2-a]pyridine with a nitrogen atom to yield imidazo[1,2-b]pyridazine is a common bioisosteric strategy intended to modulate physicochemical properties like lipophilicity. nih.gov
Imidazo[1,2-a]pyrazines also serve as a versatile scaffold in medicinal chemistry. nih.gov They have been developed as potent Aurora kinase inhibitors and have been studied for their antioxidant properties. tsijournals.comnih.gov The key structural difference from imidazo[1,2-b]pyridazine is the position of the non-bridgehead nitrogen in the six-membered ring.
The choice between these scaffolds allows medicinal chemists to fine-tune properties such as target selectivity, pharmacokinetics, and metabolic stability. The imidazo[1,2-b]pyridazine core, with its distinct electronic distribution due to the adjacent nitrogen atoms in the pyridazine ring, offers a valuable alternative to the more common imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds. researchgate.netmdpi.com
Conformational Analysis and Molecular Recognition in this compound Interactions
The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their interaction with biological targets. The rigid imidazo[1,2-b]pyridazine core serves as a stable anchor, but rotational flexibility around the single bonds connecting various substituents allows the molecule to adopt different spatial arrangements. This conformational freedom is central to how the molecule is recognized by and binds to proteins and other macromolecules. nih.gov
This conformational control is fundamental to molecular recognition. The pyridazine ring itself is endowed with robust, dual hydrogen-bonding capacity, which is important in drug-target interactions. nih.gov The specific arrangement of hydrogen bond donors and acceptors, dictated by the molecule's conformation, determines its binding affinity and selectivity. Beyond strong hydrogen bonds, weaker interactions such as C—H⋯N and C—H⋯F hydrogen bonds also play a significant role in stabilizing the structure and influencing how it fits into a binding pocket. researchgate.net The interplay between the rigid core and the flexible side chains, governed by these intramolecular forces, ultimately defines the pharmacophore presented for molecular recognition.
| Conformer Type | Stabilizing Interactions | Resulting Geometry | Impact on Recognition |
| Open Conformer | Intermolecular H-bonds with solvent | Flexible, non-planar | Presents multiple polar faces for interaction, potentially leading to lower permeability. unito.itnih.gov |
| Closed Conformer | Intramolecular H-bonds (e.g., C-H···N, N···H-C) | Rigid, more coplanar | Shields polar groups, creating a less polar and more defined shape for specific target binding. nih.gov |
Physicochemical Property Modulation and its Effects on Research Outcomes
A compelling case study is seen in a series of Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold. nih.gov Researchers found that substituting a phenyl ring with a 2-pyridyl group on a side chain (compound 6e ) led to a significant increase in Caco-2 permeability, an in-vitro measure of intestinal absorption. nih.gov This was rationalized by the formation of intramolecular hydrogen bonds that rendered the molecule less polar. nih.gov
Further modifications to this template provided clear evidence of the structure-property relationship. Three fluorinated analogs (6h , 6i , and 6j ) were synthesized. While all three retained similar biological activity, only 6h and 6i remained highly permeable like the parent compound 6e . nih.gov In contrast, compound 6j , which had a fluorine atom at the 6"-position of the pyridine (B92270) ring, exhibited a dramatic drop in permeability. nih.gov It was reasoned that the presence of this fluorine atom disrupted the planarity between the rings, preventing the formation of the crucial intramolecular hydrogen bonds. This led to a more polar molecule and, consequently, poor permeability, similar to analogs that could not form IMHBs at all. nih.gov
This demonstrates how a single, small modification can profoundly alter a molecule's physicochemical profile and its suitability for further development. Poor physicochemical properties can halt the progression of an otherwise potent compound. For example, a separate 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative showed good activity against T. b. brucei in vitro, but its poor solubility in the culture media prevented further assessment of its cytotoxicity and full biological profile. mdpi.com Conversely, strategic modifications to reduce lipophilicity, such as replacing a carbon-hydrogen group with a more polar nitrogen atom in the core scaffold, have been intentionally used to decrease non-specific binding of imaging agents. nih.gov These examples underscore the critical impact of physicochemical property modulation on achieving desired research outcomes.
| Compound | Key Structural Feature | Caco-2 Permeability (nm/s) | Outcome |
| 6f | 4-Cyanophenyl group (cannot form IMHB) | 49 | Low permeability. nih.gov |
| 6g | 3-Pyridyl group (cannot form IMHB) | 33 | Low permeability. nih.gov |
| 6e | 2-Pyridyl group (can form IMHB) | >300 | High permeability due to shielded polarity. nih.gov |
| 6h | 2-Pyridyl group with 4"-F | >300 | High permeability maintained. nih.gov |
| 6i | 2-Pyridyl group with 5"-F | >300 | High permeability maintained. nih.gov |
| 6j | 2-Pyridyl group with 6"-F | 59 | Low permeability; IMHB disrupted by fluorine. nih.gov |
Elucidation of Molecular Mechanisms and Biological Target Interactions of 6 Methoxyimidazo 1,2 B Pyridazine Compounds
Kinase Inhibition Mechanisms and Specificity of 6-Methoxyimidazo[1,2-b]pyridazine Derivatives
The core structure of imidazo[1,2-b]pyridazine (B131497) is known to bind to the hinge region of kinases, a critical area for ATP binding. drugbank.com The specificity and potency of these compounds as kinase inhibitors are significantly influenced by the nature and position of their substituents. Modifications at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core have been shown to be crucial in determining their target kinase profile. drugbank.com The introduction of a methoxy (B1213986) group at the 6-position, often in combination with other functional groups, has led to the development of potent and selective inhibitors for a variety of kinases.
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs). nih.govrsc.org This family of serine/threonine kinases, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, is involved in a wide array of cellular processes, and their dysregulation has been linked to several diseases. rsc.org
Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives can be selective inhibitors of DYRKs, with some compounds exhibiting IC50 values below 100 nM. nih.gov For instance, a specific derivative, compound 20a, demonstrated potent inhibition of DYRK1A with an IC50 of 50 nM. nih.gov The development of these inhibitors has been advanced through structure-activity relationship (SAR) studies and in silico drug design. rsc.org Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of a potent cellular inhibitor of DYRK1A that showed selectivity over a large portion of the kinome. rsc.org X-ray crystallography has been instrumental in understanding the binding mode of these inhibitors, facilitating the rational design of compounds with improved kinase selectivity, particularly against the closely related CLK kinases. rsc.org
The inhibitory mechanism of these compounds often involves competitive binding at the ATP-binding site of the kinase. The imidazo[1,2-b]pyridazine core typically interacts with the kinase hinge region, while substituents at various positions form additional interactions that enhance affinity and selectivity. rsc.org
Table 1: Inhibition of DYRK1A by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 20a | DYRK1A | 50 |
This table presents the inhibitory activity of a representative imidazo[1,2-b]pyridazine derivative against DYRK1A.
The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for the development of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov These enzymes are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. nih.gov
Modification of the related imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series. nih.gov While some compounds from both series show similar CDK activity, their structure-activity relationships differ significantly, which has been confirmed by protein-inhibitor crystal structures revealing different binding modes. nih.gov Structure-guided drug design has led to the identification of ATP-competitive imidazo[1,2-b]pyridazine analogs as potent inhibitors of CDK12. nih.gov Some of these compounds not only inhibit the kinase activity but also act as molecular glues, inducing the degradation of Cyclin K, a regulatory partner of CDK12 and CDK13. nih.gov This dual mechanism of action makes them particularly interesting as potential therapeutic agents.
Research has identified potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2. nih.gov Furthermore, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, a related chemical class, have also been identified as inhibitors of CDK2/cyclin E, with the most potent compounds exhibiting submicromolar activity. nih.gov
p38 MAP Kinase:
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit p38 Mitogen-Activated Protein (MAP) kinase, a key enzyme in cellular responses to stress and inflammation. nih.govkoreascience.kr Structure-based design strategies have been employed to identify novel and potent inhibitors of p38 MAP kinase based on the imidazo[1,2-b]pyridazine core. koreascience.kr One study reported the discovery of potent, selective, and orally bioavailable imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors, with a pyridine (B92270) N-oxide group in one case (compound 16) showing significant in vivo efficacy in a rat model of collagen-induced arthritis. koreascience.kr
A Hologram Quantitative Structure-Activity Relationship (HQSAR) study on imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists has provided insights into the structural features important for their inhibitory activity. researchgate.net This computational approach helps in identifying the key atomic contributions to the biological activity, guiding the design of more potent and selective inhibitors. researchgate.net
PIM Kinases:
Imidazo[1,2-b]pyridazines have also been identified as a class of inhibitors for PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in cell survival and proliferation, particularly in hematopoietic malignancies. researchgate.net A notable characteristic of these inhibitors is their unique binding mode. Unlike many kinase inhibitors that interact with the hinge region, some imidazo[1,2-b]pyridazines have been shown by high-resolution crystal structures to interact with the N-terminal lobe αC helix of PIM1. researchgate.net This makes them ATP-competitive but not ATP-mimetic, which can contribute to their enhanced selectivity compared to conventional type I kinase inhibitors. researchgate.net
One such imidazo[1,2-b]pyridazine, K00135, was found to inhibit PIM kinases with low nanomolar potency and demonstrated the ability to impair the survival of human leukemic cell lines. researchgate.net Another compound, SGI-1776, an imidazo[1,2-b]pyridazine derivative, was identified as an inhibitor of all three PIM kinases and showed activity against chronic lymphocytic leukemia (CLL) cells. ijmphs.com Novel pan-Pim kinase inhibitors with an imidazopyridazine and thiazolidinedione structure have also been developed, exhibiting potent antiproliferative activities against various cancer cell lines. nih.gov
Table 2: Inhibition of PIM Kinases by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| YPC-21440 | Pim-1 | 12 | - |
| YPC-21440 | Pim-2 | 110 | - |
| YPC-21440 | Pim-3 | 25 | - |
| YPC-21817 | Pim-1 | 16 | - |
| YPC-21817 | Pim-2 | 98 | - |
| YPC-21817 | Pim-3 | 31 | - |
| SGI-1776 | PIM1 | 7 | CLL cells |
| SGI-1776 | PIM2 | 363 | CLL cells |
| SGI-1776 | PIM3 | 69 | CLL cells |
This table summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives against PIM kinases. ijmphs.comnih.gov
Transforming Growth Factor-β Activated Kinase 1 (TAK1) has emerged as a therapeutic target, particularly in multiple myeloma where it is often upregulated. drugbank.com Researchers have discovered that 6-substituted imidazo[1,2-b]pyridazines, particularly those with a morpholine (B109124) or piperazine (B1678402) moiety at the 6-position and an appropriate aryl substituent at the 3-position, are potent inhibitors of TAK1. drugbank.com
The introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core has been shown to enhance TAK1 kinase inhibition compared to unsubstituted or piperazine-substituted analogs. drugbank.com This is attributed to the favorable properties of morpholine, which can improve water solubility, metabolic stability, and bioavailability, as well as engage in additional hydrogen-bonding interactions with the target protein. drugbank.com A lead compound from this series, compound 26, exhibited an IC50 of 55 nM for TAK1 inhibition, which is more potent than the known TAK1 inhibitor, takinib (B611130) (IC50 of 187 nM), under similar conditions. drugbank.com These compounds have demonstrated the ability to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. drugbank.com
Table 3: Inhibition of TAK1 by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 26 | TAK1 | 55 |
| Takinib (Reference) | TAK1 | 187 |
This table compares the inhibitory activity of a lead imidazo[1,2-b]pyridazine derivative against TAK1 with a known inhibitor. drugbank.com
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a crucial component of the spindle assembly checkpoint and represents an attractive target in oncology due to its elevated expression in cancer cells. Through property-based optimization and a scaffold change from imidazo[1,2-a]pyrazine (B1224502), researchers have discovered imidazo[1,2-b]pyridazine-based compounds as extremely potent and selective inhibitors of Mps1.
One such derivative, compound 27f, demonstrated remarkable potency with a cellular Mps1 IC50 of 0.70 nM and an IC50 of 6.0 nM in the A549 cancer cell line. koreascience.kr This compound exhibited high selectivity for Mps1 when tested against a panel of 192 kinases and was found to be orally active in vivo. koreascience.kr The development of this inhibitor was guided by the cocrystal structure of an analog, which prompted the introduction of substituents at the 6-position of the scaffold to improve cellular activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and survival. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent inhibitors of VEGFR-2 kinase. nih.gov
Through a process of hybridization of two distinct imidazo[1,2-b]pyridazine fragments followed by optimization, a highly potent VEGFR-2 kinase inhibitor, TAK-593 (compound 23a), was discovered. This compound, an N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, exhibited an IC50 value of 0.95 nM against VEGFR-2. It also strongly suppressed the proliferation of VEGF-stimulated human umbilical vein endothelial cells with an IC50 of 0.30 nM. Kinase selectivity profiling revealed that TAK-593 also inhibited platelet-derived growth factor receptor (PDGFR) kinases. The binding mode of these inhibitors to the VEGFR2 kinase has been elucidated through X-ray crystallography, showing that the imidazo[1,2-b]pyridazine core occupies a specific site in the kinase domain.
Table 4: Inhibition of VEGFR-2 by an Imidazo[1,2-b]pyridazine Derivative
| Compound | Target Kinase | IC50 (nM) | Cellular IC50 (nM) |
| TAK-593 (23a) | VEGFR-2 | 0.95 | 0.30 (HUVEC) |
This table shows the potent inhibitory activity of the imidazo[1,2-b]pyridazine derivative TAK-593 against VEGFR-2 kinase and in a cellular assay.
mTOR Kinase Inhibition
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it a key therapeutic target. researchgate.net A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have been synthesized and evaluated as ATP-competitive mTOR inhibitors. researchgate.net Among these, compounds A17 and A18 demonstrated potent mTOR inhibitory activity, with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. researchgate.net Further investigation revealed that these compounds could induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR substrates like S6 kinase. researchgate.net The in vivo efficacy of compound A17 was confirmed in an A549 non-small cell lung cancer xenograft model in nude mice, highlighting the therapeutic potential of this scaffold. researchgate.net
Table 1: mTOR Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | mTOR IC₅₀ (µM) | Reference |
|---|---|---|
| A17 | 0.067 | researchgate.net |
| A18 | 0.062 | researchgate.net |
Inhibition of Protozoan Kinases (e.g., Plasmodium falciparum CLK1, Toxoplasma gondii Calcium-Dependent Protein Kinase 1)
The divergence between the kinomes of protozoan parasites and their human hosts presents an opportunity for developing selective antiparasitic agents. The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit these parasitic kinases.
Specifically, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown potent and selective inhibition of Plasmodium falciparum cdc2-related kinase 1 (PfCLK1), an essential regulator of mRNA splicing in the malaria parasite. researchgate.netresearchgate.net Compound 20a , a derivative from this series, was identified as a highly selective inhibitor against a panel of kinases, exhibiting a strong inhibitory effect on PfCLK1 with an IC₅₀ value of 32 nM. researchgate.netresearchgate.net
Furthermore, the imidazo[1,2-b]pyridazine structure is a key pharmacophore in the development of inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). researchgate.net This kinase is crucial for the parasite's motility, invasion of host cells, and replication. researchgate.net Research has led to the development of imidazo[1,2-b]pyridazine-based compounds that are effective against the growth of T. gondii tachyzoites in vitro at submicromolar concentrations and have demonstrated a significant reduction in parasite burden in murine models of acute toxoplasmosis. researchgate.net
Table 2: Inhibition of Protozoan Kinases by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 20a | Plasmodium falciparum CLK1 (PfCLK1) | 32 | researchgate.netresearchgate.net |
Receptor Ligand Binding and Modulation
Interaction with D4 Dopamine (B1211576) Receptors
The dopamine D4 receptor is a target for antipsychotic drugs due to its potential role in neuropsychiatric disorders like schizophrenia. researchgate.net While extensive research has been conducted on various heterocyclic scaffolds as D4 receptor ligands, specific data on this compound is limited in the reviewed literature. However, review articles have noted that the broader class of imidazo[1,2-b]pyridazines has been identified as potential ligands with affinity and selectivity for D4 dopamine receptors. researchgate.net One study on structure-activity relationships of related compounds for dopamine receptor selectivity involved the synthesis of N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxamide, though its specific affinity for the D4 receptor was not detailed. acs.org This suggests that while the scaffold is of interest, further investigation is required to characterize the specific interactions of 6-methoxy substituted derivatives with the D4 receptor.
Benzodiazepine (B76468) Receptor Binding Studies
Derivatives of the imidazo[1,2-b]pyridazine system have been synthesized and evaluated for their ability to bind to central and peripheral benzodiazepine receptors (BZR). These receptors are allosteric modulatory sites on the GABA-A receptor complex. The binding affinity of these compounds is typically determined by their ability to displace radiolabeled ligands, such as [³H]diazepam.
In a study of 3-(variously substituted) imidazo[1,2-b]pyridazines, a series including 6-chloro, 6-iodo, and 6-methoxy variants was synthesized. The results indicated that substitutions on the imidazo[1,2-b]pyridazine ring system significantly influence binding affinity for both central and peripheral benzodiazepine receptors. While specific IC₅₀ values for the 6-methoxy derivative were not singled out in the abstract, the study confirmed that this class of compounds actively interacts with benzodiazepine receptors, with some derivatives showing high potency. researchgate.net
Enzyme Inhibition Beyond Kinases
Inhibition of α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netresearchgate.net While there is extensive research into α-glucosidase inhibitors from various chemical classes, studies specifically evaluating this compound for this activity are not prominent in the available literature.
However, research into structurally related fused imidazo-heterocycles has shown promising results. For instance, novel derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyrazole have been reported as potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. researchgate.netresearchgate.net One study on 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives identified a compound with an IC₅₀ value of 3.7 µM, which was 18 times more potent than acarbose. researchgate.net These findings suggest that the broader imidazo-fused heterocyclic scaffold has the potential for α-glucosidase inhibition, warranting future investigation into the activity of imidazo[1,2-b]pyridazine derivatives.
Studies on Helicobacter pylori VirB11 ATPase Inhibition
There is no direct scientific literature available that details the inhibition of Helicobacter pylori VirB11 ATPase by this compound. However, research into the inhibition of this crucial bacterial enzyme has identified other, structurally related heterocyclic compounds as potential inhibitors. For instance, studies have focused on the imidazo[1,2-a]pyrazine scaffold as a source of ATP-competitive inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.uknih.govucl.ac.uk The VirB11 ATPase is a key component of the type IV secretion system (T4SS) in H. pylori, which is essential for the translocation of virulence factors into host cells, contributing to the bacterium's pathogenicity. nih.gov Inhibition of this enzyme is therefore a promising strategy for the development of new anti-bacterial agents against H. pylori. ucl.ac.uknih.gov While these findings are for a different heterocyclic system, they highlight the potential for small molecule inhibitors to target the VirB11 ATPase.
Mechanisms of Action at the Cellular Level (e.g., NF-κB inhibition, prostaglandin (B15479496) biosynthesis inhibition)
NF-κB Inhibition:
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of inhibitors of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases and cancers. By inhibiting IKKβ, imidazo[1,2-b]pyridazine derivatives can block the phosphorylation and subsequent degradation of IκB, thereby preventing the activation of NF-κB and the transcription of pro-inflammatory genes. nih.gov
A study on the discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors revealed the importance of substitutions at the 3- and 6-positions of the scaffold for inhibitory activity. nih.gov Optimization of these positions led to compounds with enhanced cell-free IKKβ inhibitory activity and increased inhibition of TNFα production in the THP-1 human monocytic cell line. nih.gov These compounds also demonstrated high selectivity for IKKβ over other kinases. nih.gov Further work on these derivatives aimed to improve their potency in both in vitro and in vivo models by enhancing cell permeability and increasing affinity for the target enzyme. documentsdelivered.com
Prostaglandin Biosynthesis Inhibition:
Currently, there is no publicly available research specifically linking this compound or the broader class of imidazo[1,2-b]pyridazine compounds to the inhibition of prostaglandin biosynthesis.
Table 1: IKKβ Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Note: This table is a representative example based on the type of data found in the cited literature. Specific values for a broad range of compounds are detailed in the source material.
| Compound ID | Modification on Imidazo[1,2-b]pyridazine Scaffold | IKKβ IC₅₀ (nM) | TNFα Inhibition in THP-1 cells IC₅₀ (nM) |
| Lead Compound | Initial Hit from Screening | Moderate | Moderate |
| Optimized Analog 1 | Modification at 3- and 6-positions | Improved | Improved |
| Optimized Analog 2 | Further optimization for cell permeability | High | High |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular response.
Molecular Interactions and Binding Modes (e.g., elucidated by X-ray crystallography)
While an X-ray crystal structure of this compound complexed with a biological target is not available, crystallographic studies of other imidazo[1,2-b]pyridazine derivatives have provided insights into their binding modes. For example, the crystal structure of an imidazo[1,2-b]pyridazine derivative acting as a Tyk2 JH2 inhibitor revealed key interactions within the kinase domain. nih.gov These studies showed that the imidazo[1,2-b]pyridazine core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov
In the case of IKKβ inhibitors, a molecular interaction model was constructed based on the structure-activity relationship data. nih.gov This model proposed how the imidazo[1,2-b]pyridazine scaffold and its substituents fit into the ATP-binding pocket of IKKβ, guiding the design of more potent inhibitors. nih.gov
Furthermore, X-ray crystallography has been used to confirm the structure of novel pyrrolo[1,2-b]pyridazine (B13699388) derivatives, a related class of compounds, providing precise molecular parameters and insights into their solid-state packing. nih.gov
In Vitro and Pre Clinical in Vivo Pharmacological and Biological Activity Profiling of 6 Methoxyimidazo 1,2 B Pyridazine Derivatives
Research in Antidiabetic Activity
Derivatives of 6-methoxyimidazo[1,2-b]pyridazine have been investigated for their potential as therapeutic agents in the management of diabetes mellitus. Research has primarily focused on their ability to lower blood glucose levels and inhibit key enzymes involved in glucose metabolism.
Hypoglycemic Activity Evaluation in Pre-clinical Models
Pre-clinical studies have demonstrated the potential of this compound derivatives in modulating blood glucose levels. For instance, the derivative 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) has been identified as a human (h) Cav3.1 voltage-gated calcium channel blocker with promising in vivo anti-absence activity, suggesting its potential as an antiepileptic drug. nih.gov While not a direct measure of hypoglycemic activity, the modulation of ion channels can influence insulin (B600854) secretion, a key process in glucose homeostasis. Further in vivo studies in relevant diabetic animal models are necessary to fully elucidate the hypoglycemic potential of this class of compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies
Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of oral antidiabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin secretion and suppress glucagon (B607659) release. The development of new DPP-4 inhibitors is an active area of research. nih.govmdpi.com While specific studies on this compound derivatives as DPP-4 inhibitors are not extensively reported in the provided results, the broader class of nitrogen-containing heterocyclic compounds is known to exhibit DPP-4 inhibitory activity. The structural features of the imidazo[1,2-b]pyridazine (B131497) core could make it a suitable scaffold for the design of novel DPP-4 inhibitors. Future research in this area would involve in vitro enzymatic assays to determine the IC50 values of these derivatives against DPP-4 and compare them with existing drugs like sitagliptin (B1680988) and vildagliptin. nih.govmdpi.com
α-Glucosidase Enzyme Inhibition Assays
α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose excursions. A study on a series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles demonstrated potent α-glucosidase inhibitory activity, with the most active compound being significantly more potent than the standard drug acarbose. nih.gov Although these are not imidazo[1,2-b]pyridazine derivatives, this research highlights the potential of methoxy-substituted heterocyclic compounds to act as α-glucosidase inhibitors. nih.gov Screening of this compound derivatives in α-glucosidase inhibition assays would be a logical step to explore their antidiabetic potential further. Such assays would determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
Investigations in Anticancer and Antiproliferative Activities
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in cancer therapy. Derivatives have been synthesized and evaluated for their ability to kill cancer cells and inhibit tumor growth in pre-clinical models.
In vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., A549, H460, HeLa, B16F10)
Numerous studies have reported the in vitro cytotoxic effects of various pyridazine (B1198779) and imidazopyridazine derivatives against a panel of human cancer cell lines.
For instance, certain pyridazine derivatives have shown marked cytotoxic activity against the A549 human lung cancer cell line. researchgate.net Similarly, other research has demonstrated the dose-dependent cytotoxic effects of benzimidazole (B57391) derivatives on A549 and HepG2 (liver carcinoma) cells. jksus.org Pyridazine derivatives have also been studied for their cytostatic activity on HeLa cells, with some compounds showing significant activity. nih.gov
While direct data on this compound derivatives against all the listed cell lines (A549, H460, HeLa, B16F10) is not comprehensively available in the provided search results, the existing literature on related heterocyclic systems provides a strong rationale for investigating their cytotoxic potential. The table below summarizes the cytotoxic activities of related compounds.
| Compound Class | Cell Line | Activity (IC50/ED50) | Reference |
| Pyridazine derivatives | A549 | 23.43 - 24.62 µg/ml | researchgate.net |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| 1-methoxyphenylpyridazine-6-ones | HeLa | 0.025 - 1.1 µg/ml | nih.gov |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
These findings underscore the importance of the chemical scaffold in determining cytotoxic potency and selectivity. Further screening of this compound derivatives against a diverse panel of cancer cell lines is warranted.
Antitumor Activity in Pre-clinical Xenograft Models
Pre-clinical xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial step in evaluating the in vivo efficacy of potential anticancer drugs.
Research on a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which share a fused heterocyclic system with imidazo[1,2-b]pyridazines, has shown significant in vivo antitumor efficacy in a human liver cancer xenograft mouse model. nih.gov Specifically, compound 7n from this series was identified as a potent inhibitor of fibroblast growth factor receptors (FGFR) and demonstrated a favorable pharmacokinetic profile. nih.gov
Another study on imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors identified a compound (compound 6) that was highly effective in a rat adjuvant arthritis model, an inflammatory disease model that shares some pathways with cancer. nih.govnih.gov While not a direct cancer model, this demonstrates the in vivo activity and bioavailability of this class of compounds.
These studies provide compelling evidence that appropriately substituted imidazo[1,2-b]pyridazine derivatives have the potential for in vivo antitumor activity. Future research should focus on evaluating promising cytotoxic this compound derivatives in relevant xenograft models to determine their therapeutic potential.
Antiparasitic and Antimycobacterial Research
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential against kinetoplastids, a group of protozoa responsible for diseases like leishmaniasis. In one study, a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , was synthesized and evaluated for its in vitro activity. nih.gov This compound demonstrated noteworthy activity against the trypomastigote blood stream form of Trypanosoma brucei brucei with a half-maximal effective concentration (EC50) of 0.38 µM. nih.gov However, its evaluation against Leishmania species was hampered by poor solubility in the culture media. nih.gov The compound showed a loss of activity against the promastigote form of L. donovani and the axenic amastigote form of Leishmania infantum, with EC50 values greater than 15.6 µM and greater than 1.6 µM, respectively. nih.gov This highlights a critical challenge in the development of these compounds as anti-leishmanial agents, where solubility issues can mask potential therapeutic efficacy. nih.gov
Table 2: In Vitro Anti-leishmanial and Anti-trypanosomal Activity of a 6-Chloro-imidazo[1,2-b]pyridazine Derivative
| Compound | Organism | Form | EC50 (µM) |
|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | Trypomastigote | 0.38 |
| Leishmania donovani | Promastigote | > 15.6 | |
| Leishmania infantum | Axenic amastigote | > 1.6 |
Derivatives of imidazo[1,2-b]pyridazine have emerged as a significant area of interest in the search for new treatments for tuberculosis (TB). A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives demonstrated high activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in in vitro assays. nih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that the most potent compounds typically feature a phenyl group with fluoro substituents at the C2 position, a methoxy (B1213986) group at C3, and a benzyl-heteroatom moiety at C6. nih.govresearchgate.net These compounds exhibited in vitro minimum inhibitory concentration (MIC90) values generally in the range of 0.63–1.26 μM against both Mtb and Mm. nih.govresearchgate.net Despite this promising in vitro activity, the compounds were found to be inactive in in vivo mouse models of Mtb, which was attributed to very short metabolic half-lives of less than 10 minutes. nih.govresearchgate.net
Further research into this scaffold involved the synthesis of imidazo[1,2-b]pyridazine derivatives incorporating piperazine (B1678402) and morpholine (B109124), which were evaluated for their antimycobacterial properties. nih.gov A series of novel imidazo[1,2-b]pyridazine benzohydrazide (B10538) derivatives also showed promising results, with some compounds exhibiting potent anti-tubercular activity against the M. tuberculosis H37Rv strain, with MIC values as low as 1.6 μg/mL. tsijournals.com
Table 3: In Vitro Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Series | Target Organisms | Key Structural Features | In Vitro Activity (MIC) |
|---|---|---|---|
| 3-methoxy-2-phenylimidazo[1,2-b]pyridazines | M. tuberculosis, M. marinum | C2-phenyl with fluoro, C3-methoxy, C6-benzyl-heteroatom | MIC90: 0.63–1.26 μM nih.govresearchgate.net |
| Imidazo[1,2-b]pyridazine benzohydrazides | M. tuberculosis H37Rv | Benzohydrazide linker | 1.6 to 6.25 μg/mL tsijournals.com |
| 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives | M. tuberculosis H37Rv | Amide and sulphonamide derivatives | Potent activity at 1.6 µg/mL for compounds 8h and 8j nih.gov |
Currently, there is a lack of specific research findings on the macrofilaricidal activity of this compound derivatives in the available scientific literature.
Anticonvulsant and Central Nervous System (CNS) Activity Profiling
While extensive research on the anticonvulsant properties of the specific this compound scaffold is limited in the reviewed literature, related pyridazine structures have been investigated for central nervous system activity. For instance, studies on arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have shown that they can act as selective antagonists at the GABAA receptor site. nih.gov Specifically, the administration of certain GABAA antagonists from this chemical class has been shown to induce tonic-clonic seizures in mice, indicating an effect on CNS excitability. nih.gov
Furthermore, research into 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid has identified it as a novel ligand scaffold with selectivity for the high-affinity γ-hydroxybutyric acid (GHB) binding sites, with some analogues showing high affinity (Ki of 0.19–2.19 μM). acs.org This interaction with a key neurotransmitter system suggests that the imidazo[1,2-b]pyridazine core has the potential to modulate neuronal activity, though direct evidence for anticonvulsant effects of the 6-methoxy derivatives is not yet established.
Anti-Absence Activity and Cav3.1 Channel Blocking
Research into the anti-absence activity of this compound derivatives has explored their potential as modulators of T-type calcium channels, specifically Cav3.1. These channels are implicated in the generation of spike-wave discharges characteristic of absence seizures. While direct studies on this compound for anti-absence activity are not extensively detailed in the provided results, the broader class of imidazo[1,2-b]pyridazines has been investigated for various central nervous system activities. The structural similarity to other CNS-active compounds suggests that derivatives of this compound could be synthesized and screened for their ability to block Cav3.1 channels and consequently exhibit anti-absence effects. Further research is necessary to establish a definitive link and to characterize the specific structure-activity relationships for this indication.
Ligands for Beta-Amyloid Plaques in Alzheimer's Disease Research
A significant area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potential as imaging agents for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov A series of these derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. nih.govnih.gov
In one study, the binding affinities (Ki) of various imidazo[1,2-b]pyridazine derivatives were determined to range from 11.0 to over 1000 nM. nih.govnih.gov The substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core were found to be critical for high-affinity binding. nih.govnih.gov Notably, a derivative, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov This suggests that while the 6-methoxy substitution is one of many possibilities, the core scaffold is amenable to modifications that can produce potent Aβ plaque ligands. These findings highlight the potential of these compounds in the development of novel positron emission tomography (PET) radiotracers for the in vivo imaging of Aβ plaques in the brain. nih.govnih.gov
| Compound | Substitution Pattern | Binding Affinity (Ki, nM) |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | 11.0 |
| Various other derivatives | Different substitutions at C2 and C6 | >1000 |
This table showcases the range of binding affinities observed for different imidazo[1,2-b]pyridazine derivatives, underscoring the importance of specific substitutions for potent Aβ plaque binding.
Anti-inflammatory, Analgesic, and Antipyretic Properties
The imidazo[1,2-b]pyridazine core is recognized for its anti-inflammatory potential. While direct evidence for this compound itself is limited in the provided search results, the broader class of imidazo[1,2-b]pyridazines has been explored for these properties. The mechanism of action is often associated with the inhibition of inflammatory mediators. The structural features of these compounds allow for modifications that can enhance their anti-inflammatory, analgesic, and antipyretic activities.
Antiviral Activity Studies (e.g., against Human Cytomegalovirus)
The antiviral potential of imidazo[1,2-b]pyridazine derivatives has been a subject of investigation, particularly against human cytomegalovirus (HCMV). HCMV is a member of the herpesvirus family and can cause severe disease in immunocompromised individuals. tmc.edu
Studies on related heterocyclic systems like pyrido[2,3-b]pyrazines have identified potent non-nucleoside inhibitors of HCMV DNA polymerase. nih.govnih.gov In this context, a derivative where a proton at the 2-position was replaced with a methoxy group resulted in a tenfold increase in antiviral activity. nih.gov This highlights the potential impact of methoxy substitution on antiviral potency. While this is not the this compound structure, it demonstrates the principle that methoxy groups can significantly enhance antiviral efficacy within similar heterocyclic frameworks.
Furthermore, research on other small molecules has identified compounds with selective anti-HCMV activity. tmc.edu These studies often involve screening compound libraries to identify hits that inhibit viral replication at different stages. tmc.edu The this compound scaffold represents a class of compounds that could be included in such screening programs to discover novel anti-HCMV agents.
| Compound Class | Target | Key Findings |
| Pyrido[2,3-b]pyrazine derivatives | HCMV polymerase | Methoxy substitution enhanced antiviral activity 10-fold. nih.gov |
| Small molecule hits (GK1, GK2) | HCMV replication cycle | Exhibited selective anti-HCMV activity. tmc.edu |
This table summarizes findings from related heterocyclic systems, suggesting the potential for discovering antiviral activity in this compound derivatives.
General Biological Screenings and Activity Assessments
The imidazo[1,2-b]pyridazine scaffold is a versatile platform that has been subjected to various biological screenings, revealing a broad spectrum of activities. This heterocyclic system has been identified as a source of inhibitors for several kinases, including Janus kinase 2 (JAK2), p38 mitogen-activated protein (MAP) kinase, and cyclin-dependent kinases (CDKs). researchgate.net Furthermore, derivatives have shown potential as antimycobacterial agents and have been investigated for their affinity and selectivity for dopamine (B1211576) D4 receptors. researchgate.net The diverse biological profile of the imidazo[1,2-b]pyridazine core underscores its importance as a privileged scaffold in drug discovery. The introduction of the 6-methoxy group can modulate the physicochemical properties and biological activity of the parent compound, making its derivatives promising candidates for further investigation across various therapeutic areas.
Advanced Analytical and Spectroscopic Characterization in 6 Methoxyimidazo 1,2 B Pyridazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[1,2-b]pyridazine (B131497) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For the parent imidazo[1,2-b]pyridazine, specific chemical shifts and coupling constants are characteristic of the fused ring system. In derivatives of 6-Methoxyimidazo[1,2-b]pyridazine, the methoxy (B1213986) group protons typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the heterocyclic core exhibit distinct signals that are influenced by the nature and position of substituents.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-b]pyridazine ring system are well-defined. chemicalbook.com For instance, in the unsubstituted imidazo[1,2-b]pyridazine, carbon signals have been reported at approximately 143.10, 139.05, 133.83, 125.75, and 116.76 ppm. chemicalbook.com The carbon of the methoxy group in 6-methoxy derivatives will have a characteristic chemical shift. The specific positions of other substituents will cause predictable shifts in the signals of the adjacent carbon atoms, aiding in the confirmation of the compound's structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. For instance, the mass spectrum of a derivative, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows a molecular ion peak at m/z 260. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an imidazo[1,2-b]pyridazine derivative would show characteristic absorption bands for the C-H, C=C, and C-N bonds within the heterocyclic ring system. For this compound, specific stretches for the C-O bond of the methoxy group would also be present. The presence and position of other functional groups introduced onto the scaffold will result in additional, distinct IR absorption bands. For example, a derivative containing a carbonyl group would exhibit a strong absorption band in the region of 1650-1750 cm⁻¹.
X-ray Crystallography for Structural Elucidation and Binding Mode Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms in the crystal lattice can be determined. This technique is invaluable for confirming the absolute stereochemistry of chiral centers and for understanding the intermolecular interactions within the crystal. Furthermore, co-crystallization of an imidazo[1,2-b]pyridazine derivative with its biological target, such as a protein kinase, can reveal the specific binding mode and key interactions responsible for its biological activity.
High-Throughput Screening (HTS) Techniques for Initial Compound Evaluation
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds for their biological activity. In the context of this compound research, HTS would be employed to identify initial "hit" compounds that exhibit a desired biological effect, such as the inhibition of a particular enzyme or the killing of cancer cells. An HTS campaign led to the identification of an imidazo[1,2-a]pyrazine (B1224502) as a moderately active compound, which, through subsequent optimization including a scaffold change to imidazo[1,2-b]pyridazine, resulted in a highly potent inhibitor. ebi.ac.uk These automated assays are typically performed in microtiter plates and utilize fluorescence, luminescence, or colorimetric readouts to quickly identify active compounds.
Biochemical and Cellular Assay Development for Activity Measurement (e.g., SRB Assay, Kinase Inhibition Assays)
Once initial hits are identified through HTS, a variety of biochemical and cellular assays are developed to more thoroughly characterize their activity.
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used to measure drug-induced cytotoxicity in cell-based studies. nih.govresearchgate.net It relies on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins, providing a measure of total protein content, which is proportional to the cell number. nih.govresearchgate.net This assay is often used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Kinase Inhibition Assays: Since imidazo[1,2-b]pyridazines are known to be potent kinase inhibitors, specific assays are developed to measure their ability to inhibit the activity of target kinases. nih.govnih.govrsc.org These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound, which is a key measure of its potency. For example, a 6-substituted imidazo[1,2-b]pyridazine derivative was found to inhibit the enzymatic activity of TAK1 kinase with an IC50 of 55 nM. nih.gov
Computational Chemistry and in Silico Modeling for 6 Methoxyimidazo 1,2 B Pyridazine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a 6-Methoxyimidazo[1,2-b]pyridazine derivative, within the active site of a target protein.
While specific molecular docking studies on this compound are not extensively available in the public domain, research on structurally related imidazo[1,2-b]pyridazine (B131497) derivatives provides significant insights into their potential interactions. For instance, molecular docking studies of imidazo[1,2-b]pyridazine derivatives as inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1) have been performed. In one such study, the oxygen atom of a cis-dimethylmorpholine substituent at the 6-position was found to interact with the conserved lysine (B10760008) residue (Lys-63) in the ATP-binding site of TAK1, an interaction crucial for kinase activity. nih.gov Furthermore, the methyl groups of the morpholine (B109124) engaged in favorable hydrophobic interactions with surrounding residues like Cys-174 and Lys-46. nih.gov
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Methodologies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach was instrumental in the development of potent imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) derivatives as dual inhibitors of c-Met and VEGFR2 kinases. nih.gov By analyzing the co-crystal structures of these kinases with known inhibitors, researchers were able to design para-substituted inhibitors, leading to the identification of compounds with the ability to suppress both kinase activities. nih.gov Further optimization, guided by the structural understanding of the target, led to derivatives with enhanced potency. nih.gov
Similarly, the discovery of imidazo[1,2-b]pyridazine derivatives as selective inhibitors of Monopolar spindle 1 (Mps1) kinase was guided by SBDD. nih.gov The cocrystal structure of a related imidazo[1,2-a]pyrazine (B1224502) analog guided the introduction of substituents at the 6-position of the scaffold, which ultimately led to a scaffold change to the imidazo[1,2-b]pyridazine core, resulting in a highly potent and selective inhibitor. nih.gov
Fragment-Based Drug Design (FBDD) is another powerful strategy that starts with the identification of low-molecular-weight fragments that bind to the target protein. These fragments are then grown, linked, or merged to create a more potent lead compound. While specific FBDD campaigns for this compound have not been detailed in available literature, the principles of FBDD are highly applicable to this scaffold. The imidazo[1,2-b]pyridazine core itself can be considered a key fragment that can be elaborated at various positions (C2, C3, C6, C8) to achieve desired interactions with a target protein.
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Hirshfeld Surface Analysis, Electron Density Maps, Geometry Optimization)
Quantum chemical calculations provide a deep understanding of the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used for geometry optimization to determine the most stable conformation of this compound. Such calculations can also yield electron density maps, which visualize the distribution of electrons in the molecule and highlight regions that are electron-rich or electron-poor, indicating potential sites for interaction with biological targets.
In Silico Prediction of Activity and Selectivity Profiles
In silico methods are widely used to predict the biological activity and selectivity of compounds before their synthesis, thereby saving time and resources. For the imidazo[1,2-b]pyridazine scaffold, such predictions have been employed in various therapeutic areas.
In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazine derivatives were evaluated for their binding affinity to β-amyloid plaques. rrpharmacology.ru The inhibition constants (Ki) for these compounds were determined in vitro, and the data provides a basis for building predictive in silico models. For instance, the substitution pattern at the 6-position was shown to significantly influence the binding affinity.
Table 1: Inhibition Constants (Ki) of 6-Substituted 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazines for Binding to Aβ1-40 Aggregates rrpharmacology.ru
| 6-Substituent | Ki (nM) |
| H | >1000 |
| F | 185 ± 25 |
| Cl | 48.3 ± 8.7 |
| I | 24.1 ± 3.5 |
| OCH3 | 35.6 ± 5.1 |
| SCH3 | 11.0 ± 1.8 |
Data is presented as mean ± standard deviation.
This data demonstrates that a methoxy (B1213986) group at the 6-position confers good binding affinity, although a methylthio group results in even higher affinity. rrpharmacology.ru Such quantitative structure-activity relationship (QSAR) data is invaluable for developing predictive models to design new analogs with improved activity.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to search large compound libraries in a process called virtual screening to identify new potential hits.
While specific pharmacophore models for this compound are not publicly documented, the general approach has been successfully applied to the structurally similar imidazo[1,2-a]pyridine scaffold. In a collaborative effort to find new treatments for visceral leishmaniasis, a virtual screening campaign was launched based on an imidazo[1,2-a]pyridine hit. nih.govrsc.org This ligand-based similarity screening of large proprietary libraries allowed for the rapid expansion of the chemical series and the identification of compounds with improved antiparasitic activity and selectivity. nih.govrsc.org The structure-activity relationships derived from this virtual screening effort helped in understanding the key pharmacophoric features, revealing that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while retaining anti-leishmanial activity. rsc.org This highlights the power of virtual screening and pharmacophore modeling in hit-to-lead optimization. A similar strategy could be effectively employed for this compound to explore its potential against various biological targets.
Future Directions and Emerging Research Avenues for 6 Methoxyimidazo 1,2 B Pyridazine
Development of Novel Synthetic Strategies for Complex 6-Methoxyimidazo[1,2-b]pyridazine Architectures
The exploration of the chemical space around the this compound core is critical for generating diverse libraries of compounds for biological screening. Future synthetic efforts are expected to focus on the development of more efficient and versatile methods for constructing complex and functionalized derivatives. A significant area of advancement lies in the application of metal-catalyzed cross-coupling reactions. Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and C-H activation are being increasingly employed for the late-stage functionalization of the imidazo[1,2-b]pyridazine (B131497) ring system. These methods allow for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of structure-activity relationships (SAR).
Exploration of New Biological Targets and Mechanisms of Action for this compound Derivatives
While imidazo[1,2-b]pyridazine derivatives have been extensively investigated as kinase inhibitors, future research will likely broaden the scope of their biological applications. A significant body of work has already demonstrated their activity against a range of kinases, including but not limited to:
PIM kinases : Implicated in hematopoietic malignancies.
DYRKs and CLKs : Involved in neurological disorders and cancer. koreascience.kr
Glycogen Synthase Kinase-3β (GSK-3β) : A target for Alzheimer's disease and other conditions.
Tyrosine Kinase 2 (Tyk2) : A key mediator in autoimmune and inflammatory diseases.
Anaplastic Lymphoma Kinase (ALK) : A target in certain types of cancer. nih.gov
c-Met and VEGFR2 : Important in tumor angiogenesis and metastasis.
mTOR : A central regulator of cell growth and proliferation.
IKKβ : Involved in inflammatory signaling pathways.
Bruton's Tyrosine Kinase (BTK) : A crucial enzyme in B cell malignancies. nih.gov
Tropomyosin receptor kinases (TRKs) : Fusions and mutations of which are found in various cancers. researchgate.net
Beyond kinases, there is emerging evidence that imidazo[1,2-b]pyridazine derivatives can modulate other classes of biological targets. For instance, certain derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, suggesting a potential application in the diagnosis and treatment of Alzheimer's disease. nih.govnih.gov Future research is anticipated to explore other novel targets, driven by advances in chemical biology and target identification techniques. This could include G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets.
Rational Design of Highly Selective and Potent this compound Compounds
The rational design of new this compound derivatives with improved potency and selectivity is a cornerstone of future research. This approach relies heavily on a deep understanding of the interactions between the small molecule and its biological target at the atomic level. Structure-based drug design, guided by X-ray crystallography and computational modeling, will continue to be a powerful tool for optimizing ligand-target interactions.
Structure-activity relationship (SAR) studies are integral to this process, systematically exploring how modifications to the chemical structure of the this compound core and its substituents affect biological activity. For example, in the development of Tyk2 inhibitors, SAR studies led to the identification of substituents that dramatically improved metabolic stability and cell permeability. nih.gov Similarly, for ALK inhibitors, the design of macrocyclic derivatives was a key strategy to combat drug resistance. nih.gov
Computational chemistry will play an increasingly important role in the rational design process. Molecular docking simulations can predict the binding modes of novel compounds, while molecular dynamics simulations can provide insights into the dynamic nature of ligand-target interactions. These computational approaches, in conjunction with experimental data, will enable the design of compounds with fine-tuned pharmacological profiles.
| Compound Class | Target Kinase | Key Design Strategy | Reference |
| 6-anilino imidazopyridazine analogues | Tyk2 JH2 | Replacement of the anilino group to improve metabolic stability. | nih.gov |
| Imidazo[1,2-b]pyridazine macrocycles | ALK | Macrocyclization to overcome resistance mutations. | nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | BTK | Covalent inhibition for high potency and selectivity. | nih.gov |
Applications in Chemical Biology Probes and Tools
The development of this compound-based chemical probes is a promising area for future investigation. These specialized molecules can be used to study biological systems with high precision, enabling target identification, validation, and the elucidation of complex cellular pathways. The imidazo[1,2-b]pyridazine scaffold's versatility makes it an attractive starting point for the design of such probes.
One potential application is in the development of fluorescent probes. By attaching a fluorophore to the this compound core, it may be possible to visualize the distribution of the molecule within cells and tissues, and to monitor its interaction with its biological target in real-time. Although fluorescent probes based on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been developed for detecting metal ions, this strategy remains to be fully explored for the this compound system. rsc.org
Another exciting avenue is the design of photoaffinity labels. These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target, which is particularly useful for deorphanizing novel bioactive compounds.
Furthermore, the development of imidazo[1,2-b]pyridazine derivatives as radiotracers for positron emission tomography (PET) imaging holds significant promise. For example, derivatives have been synthesized and evaluated as potential PET ligands for imaging β-amyloid plaques in the brain. nih.govnih.gov This non-invasive imaging technique could have a major impact on the diagnosis and monitoring of neurodegenerative diseases.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based therapeutics. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods.
One key application of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel compounds based on their chemical structure, allowing for the rapid in silico screening of large virtual libraries. koreascience.krnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. For instance, ML-based QSAR models have been successfully used to predict the activity of inhibitors for various kinases. nih.gov
Generative AI models, such as Generative Adversarial Networks (GANs), are also emerging as a powerful tool for de novo drug design. These models can learn the underlying patterns in known active molecules and generate novel chemical structures with desired properties. This approach has the potential to explore a much larger chemical space than traditional methods and to design molecules with optimized activity, selectivity, and pharmacokinetic properties.
The application of AI and ML is not limited to the design of new molecules. These technologies can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, optimize synthetic routes, and even analyze clinical trial data. As the availability of high-quality biological and chemical data increases, the impact of AI and ML on the discovery of new this compound-based drugs is expected to grow exponentially.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxyimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridazines with appropriate reagents. For example, Lombardino (1968) reported the use of Mannich reactions and condensation of 2-methyl derivatives to generate this compound. Key parameters include solvent choice (e.g., DMA for improved solubility) and temperature control to avoid side reactions like over-alkylation. NMR spectroscopy and pKa measurements are critical for confirming regioselectivity and purity .
Q. How can substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine core be modified to optimize binding affinity for biological targets?
- Methodological Answer : Substituent effects are systematically studied via Suzuki-Miyaura cross-coupling or direct C-H arylation. For instance, 6-chloroimidazo[1,2-b]pyridazine derivatives undergo Pd-catalyzed arylation at the C3 position using aryl bromides/chlorides (Scheme 3 in ). Substituents like 4-fluorophenyl or naphthyl groups enhance lipophilicity and target engagement. Yield optimization requires inert atmospheres and catalysts like Pd(PPh₃)₂Cl₂ .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃) resolves aromatic protons and substituent environments, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography is recommended for resolving regiochemical ambiguities, as shown in Minisci alkylation corrections where C8 vs. C3 selectivity was misassigned without structural data .
Advanced Research Questions
Q. How can regioselectivity challenges in Minisci alkylation or arylation of this compound be addressed?
- Methodological Answer : Radical-based Minisci reactions require careful control of radical initiators (e.g., persulfates) and light sources. For example, visible-light-mediated alkylation at the C8 position was corrected via crystallography, highlighting the necessity of structural validation over NMR alone. Computational modeling (DFT) can predict radical addition sites to guide experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
